The Multifaceted Biological Activities of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Activities of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold," a core structural motif that consistently imparts a diverse range of biological activities to the molecules that contain it. This guide delves into the intricate world of a specific, highly promising class of these compounds: N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives . Our exploration is tailored for researchers, scientists, and drug development professionals, offering a blend of technical depth and practical insights into the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules. We will traverse their significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, providing a comprehensive resource to catalyze further innovation in the field.
I. The Benzimidazole Core: A Foundation of Versatility
The benzimidazole heterocycle, an bicyclic aromatic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity. The N-(1H-Benzoimidazol-2-ylmethyl)-benzamide framework builds upon this robust foundation by incorporating a flexible methyl-benzamide side chain at the 2-position of the benzimidazole ring. This architectural feature provides a crucial vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents on both the benzimidazole and benzamide rings.
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives have emerged as a compelling class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116).[1][2] Their mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth and survival.
A. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Flow cytometry analyses have revealed that certain derivatives can trigger apoptosis, increase the production of reactive oxygen species (ROS), and decrease the mitochondrial membrane potential in cancer cells.[3] Furthermore, these compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby halting the proliferation of malignant cells.[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
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Cell Culture: Seed cancer cells (e.g., K562) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of the N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivative for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
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Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
B. Inhibition of Key Signaling Pathways
The anticancer activity of these compounds is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been identified as potent inhibitors of casein kinase 1 delta and epsilon (CK1δ/ε), serine/threonine kinases that play a role in various cellular processes, including Wnt signaling and cell cycle progression.[4]
Caption: Inhibition of CK1δ/ε by N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives.
C. Heparanase Inhibition
A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as inhibitors of heparanase, an endo-β-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[5][6] Heparanase is overexpressed in many cancers and is involved in tumor invasion, metastasis, and angiogenesis. Specific derivatives, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, have demonstrated significant heparanase inhibitory activity with IC50 values in the sub-micromolar range.[6]
D. Quantitative Anticancer Activity
The in vitro anticancer activity of several N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives has been quantified against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| E12 | K562 | 11.07 | [3] |
| Compound 5 | MCF-7 | 17.8 µg/mL | [3] |
| Compound 5 | DU-145 | 10.2 µg/mL | [3] |
| 15h | Heparanase | 0.23-0.29 | [6] |
| 23 | Heparanase | 0.23-0.29 | [6] |
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives have demonstrated promising antimicrobial activity against a spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7]
A. Spectrum of Activity
These compounds have been shown to be effective against both Gram-positive bacteria, such as Bacillus subtilis and Bacillus pumilus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[7] Certain derivatives have exhibited significant antibacterial activity, with some compounds showing efficacy comparable to the standard drug Ciprofloxacin.[7]
B. Structure-Activity Relationship (SAR)
Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, it has been observed that derivatives possessing electron-withdrawing groups often exhibit enhanced antimicrobial properties.[8] This suggests that the electronic properties of the substituents on the benzamide or benzimidazole rings play a crucial role in their interaction with microbial targets.
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
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Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
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Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.
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Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
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Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
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Compound Application: Add a defined volume of the N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivative solution (at various concentrations) to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
C. Quantitative Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | Bacillus subtilis, E. coli | Not specified, but significant | [7] |
| 6f | Bacillus subtilis, E. coli | Not specified, but significant | [7] |
| 5i | Various bacteria and fungi | Very active | [8] |
IV. Anti-inflammatory and Antioxidant Properties: Quelling Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives have demonstrated notable anti-inflammatory and antioxidant activities, highlighting their potential in treating inflammatory disorders.
A. Anti-inflammatory Activity
Certain derivatives, such as N-(1H-benzimidazol-2-ylmethyl) aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline, have shown potent anti-inflammatory effects in in vivo models like the carrageenan-induced rat paw edema assay.[9] Their activity has been found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) nimesulide.[9]
Caption: Mechanism of anti-inflammatory action.
B. Antioxidant Activity
Several N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives have been evaluated for their ability to scavenge free radicals using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[10][11] Some compounds have exhibited significant antioxidant activity, suggesting their potential to mitigate oxidative damage in biological systems.[11] The antioxidant capacity is often influenced by the substitution pattern on the aromatic rings, with dihydroxy-substituted derivatives showing potent radical scavenging properties.[10]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix the N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivative (at various concentrations) with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
V. Synthesis Strategies: Building the Core Scaffold
The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives typically involves a multi-step process. A common and efficient route is the condensation of o-phenylenediamine with a suitably functionalized carboxylic acid or its derivative.
General Synthetic Pathway
A versatile method for synthesizing the N-(1H-Benzoimidazol-2-ylmethyl)-benzamide scaffold involves the initial formation of 2-chloromethyl-1H-benzimidazole. This key intermediate can then be reacted with a variety of substituted anilines or benzamides to yield the target derivatives.[7][12]
Caption: General synthetic route for N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives.
Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in an appropriate solvent (e.g., 4N HCl).
-
Addition of Reagent: Add chloroacetic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).
-
Neutralization: After cooling, neutralize the reaction mixture with a base (e.g., ammonia solution) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-chloromethyl-1H-benzimidazole.
VI. Future Directions and Concluding Remarks
The N-(1H-Benzoimidazol-2-ylmethyl)-benzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the substitution patterns on both the benzimidazole and benzamide rings to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to identify novel drug targets and pathways.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
VII. References
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Zhang, Y., et al. (2023). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169725. [Link]
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Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society, 19(5), 543-549. [Link]
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Khan, I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 10(4), 2826-2833. [Link]
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Patel, D., et al. (2022). Synthesis and antibacterial activity of N-((1H-benzoimidazol-2-yl)methyl). International Journal of Research Trends and Innovation, 7(12), 1-6. [Link]
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Achar, K. C. S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
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Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39127-39138. [Link]
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El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(9), 1074-1082. [Link]
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Khan, I., et al. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Biomolecular Structure and Dynamics, 40(18), 8349-8360. [Link]
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Xu, Y. J., et al. (2006). N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 404-408. [Link]
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Medina-Franco, J. L., et al. (2022). Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. Molecules, 27(15), 4995. [Link]
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Tran, T. H., et al. (2023). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 13(2), 1039-1051. [Link]
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Ben-Attia, M., et al. (2016). Synthesis, Characterization and Antioxidant Activity of New Bis N'-(1H-Benzimidazol-2-yl)-N-Alkylamidine Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 1-7. [Link]
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